2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-5H-furo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-3,10H,4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHFBNZBIHDHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one typically involves the construction of the furan and pyridine rings followed by their fusion. One common method involves the use of an Rh-catalyzed tandem reaction, which allows for the efficient formation of the desired heterocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the furan and pyridine rings.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. Industrial production would likely involve the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, making it valuable in the development of new antibiotics.
- Anticancer Properties : It has been identified as a promising lead compound for anticancer drug development, particularly against acute myeloid leukemia (AML). For instance, one derivative demonstrated potent antiproliferative activity against multiple tumor cell lines with an IC50 value of 0.55 nM against MV4-11 cells .
- Bromodomain Inhibition : The compound has been explored as a bromodomain inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its therapeutic potential. Studies have shown that modifications to the furo[3,2-c]pyridine structure can enhance selectivity and potency against specific biological targets. For example, derivatives have been developed that selectively inhibit the BD2 domain of BET proteins with high affinity .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furo[3,2-b]pyridine | Similar furan-pyridine structure | Exhibits different biological activities |
| 5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine | Chlorinated derivative | Enhanced antimicrobial properties |
| Pyrrolo[3,2-c]pyridin-4-one | Contains a pyrrole ring | Notable for neuroprotective effects |
| 4-Hydroxycoumarin | Coumarin backbone | Known for anticoagulant properties |
This comparative analysis highlights the unique structural characteristics and biological activities of this compound relative to other similar compounds.
Case Studies
- Anticancer Research : A study focused on the development of furo[3,2-c]pyridin-4(5H)-one derivatives as selective BET inhibitors revealed that one compound exhibited remarkable selectivity and potency against BRD4 BD2 domains while maintaining low cytotoxicity towards normal cells .
- Antimicrobial Development : Another case study demonstrated the synthesis of various derivatives of this compound that showed enhanced antimicrobial activity compared to the parent compound. These derivatives were tested against a range of bacterial strains and displayed promising results .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Ring Position and Heteroatom: The position of the fused furan (e.g., [3,2-c] vs. [2,3-c]) and substitution of oxygen with sulfur (thieno analogs) significantly alter bioactivity. For instance, thieno derivatives (e.g., 4OTP) exhibit antimicrobial properties, whereas furo analogs target epigenetic regulators like BET proteins .
- Substituent Effects : The hydroxymethyl group at position 2 in this compound enhances BD2 selectivity (>350-fold over BD1) by forming hydrogen bonds with residues in the BD2 binding pocket . In contrast, methyl or isobutyl groups improve lipophilicity and cytotoxicity in cancer models .
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Selectivity (BD2/BD1) | Solubility (LogP) |
|---|---|---|---|---|---|
| This compound | C8H7NO3 | 165.15 | 268–287 | 354-fold | 1.2 (moderate) |
| 6-Isobutyl-furo[3,2-c]pyridin-4(5H)-one | C12H13NO3 | 219.24 | 245–260 | N/A | 2.8 (low) |
| 2-Methylthieno[3,2-c]pyridin-4(5H)-one | C8H7NOS | 165.21 | 275–290 | N/A | 2.5 (low) |
- Solubility and Bioavailability : The hydroxymethyl group improves aqueous solubility (LogP = 1.2) compared to methyl or isobutyl derivatives (LogP > 2.5), enhancing oral bioavailability .
- Thermal Stability : Higher melting points (268–287°C) correlate with crystalline stability, critical for formulation development .
Research Advancements and Clinical Potential
- BD2-Selective BET Inhibition : this compound derivatives like 8l show promise in AML therapy due to their BD2 selectivity, reducing off-target toxicity observed with pan-BET inhibitors .
- Anticancer Activity: Isobutyl-substituted analogs demonstrate nanomolar cytotoxicity against esophageal cancer (e.g., KYSE-150 cells), with mechanisms involving apoptosis and cell cycle arrest .
Biological Activity
2-(Hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a fused furo-pyridine ring system, characterized by a hydroxymethyl group at the 2-position and a carbonyl group at the 4-position. The general synthetic pathway involves the reaction of appropriate starting materials under specific conditions to yield the desired furo-pyridine derivatives.
Table 1: Key Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₇N₃O₂ |
| CAS Number | [26956-43-4] |
| Functional Groups | Hydroxymethyl, carbonyl |
| Ring System | Furo[3,2-c]pyridine |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study synthesized several derivatives and evaluated their cytotoxic effects against esophageal cancer cell lines (KYSE70 and KYSE150). The most potent derivative exhibited a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours, with an IC50 value of 0.655 µg/mL after 24 hours .
Molecular docking studies indicated that the compound interacts with key proteins involved in tumor growth, such as METAP2 and EGFR. The binding interactions were primarily facilitated by hydrogen bonds formed between the carbonyl group and specific amino acid residues in these proteins .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is attributed to the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit proteolytic activation of PAR-2 (Protease-Activated Receptor 2), which is implicated in various inflammatory diseases such as Crohn's disease and ulcerative colitis. This suggests a potential therapeutic application in treating inflammatory bowel diseases .
Case Studies
-
Cytotoxicity Against Cancer Cells :
- Study : Evaluation of cytotoxic effects on KYSE70 and KYSE150 cell lines.
- Findings : Compound demonstrated significant growth inhibition; docking studies revealed crucial binding interactions with tumor-related proteins.
-
Antimicrobial Screening :
- Study : Assessment of antimicrobial efficacy against various bacterial strains.
- Findings : Showed effectiveness in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.
-
Inflammation Models :
- Study : Investigated the impact on PAR-2 activation in cellular models.
- Findings : Demonstrated inhibition of PAR-2 activity, suggesting therapeutic benefits in inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 2-(hydroxymethyl)furo[3,2-c]pyridin-4(5H)-one?
The synthesis typically involves cyclization of intermediates derived from furan-2-carbaldehyde. For example, 3-(furan-2-yl)propenoic acid is prepared via Perkin reaction conditions, followed by conversion to an azide intermediate and subsequent cyclization to yield the core furopyridinone scaffold . Modifications at the 2-position (e.g., hydroxymethyl introduction) may employ nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl groups .
Q. How is the structural characterization of this compound performed in academic studies?
Characterization relies on and NMR spectroscopy to confirm regiochemistry and substituent positions. For example, resonance signals for the hydroxymethyl group () typically appear as a triplet in NMR (~δ 4.5 ppm) and a distinct carbon signal near δ 60–65 ppm in NMR . Mass spectrometry (ESI or HRMS) is used to validate molecular weight, while X-ray crystallography may resolve ambiguities in stereochemistry for derivatives .
Q. What preliminary biological assays are used to evaluate its activity?
Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Xanthomonas spp.) and fungi (e.g., Fusarium graminearum), with comparisons to standard drugs like norfloxacin or fluconazole . Cytotoxicity screening in cancer cell lines (e.g., MV4-11 leukemia cells) often precedes mechanistic studies, using IC values to prioritize compounds for further development .
Advanced Research Questions
Q. How can structural modifications enhance BD2 selectivity in BET inhibition?
Domain selectivity (e.g., BRD4 BD2 over BD1) is achieved through rational design targeting hydrophobic grooves in the BD2 pocket. Substituents like hydrophobic aryl groups at the 2-position improve binding affinity, while polar hydroxymethyl groups reduce off-target interactions. For instance, compound 8l (IC = 0.79 nM for BRD4 BD2) demonstrated 354-fold selectivity over BD1 via optimized van der Waals interactions and hydrogen bonding . Molecular dynamics simulations and co-crystallization studies are critical for validating binding modes .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strain specificity, serum protein interference). Meta-analyses comparing MIC values under standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill curves) help reconcile conflicting results . For BET inhibitors, off-target effects are ruled out using isoform-specific knockdown models (e.g., CRISPR/Cas9-engineered cell lines) .
Q. How are photochemical reactions applied to functionalize the furopyridinone core?
UV-induced [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylonitrile) generates fused cyclobutane derivatives. The reaction proceeds regioselectively at the 6- and 7-positions of the furopyridinone, yielding four stereoisomers separable via column chromatography. Structural assignments rely on NOESY correlations and comparative NMR analysis of N-methylated analogs .
Q. What strategies improve metabolic stability for in vivo applications?
Deuterium incorporation at metabolically labile sites (e.g., hydroxymethyl group) reduces oxidative degradation. Alternatively, prodrug approaches (e.g., acetyl-protected hydroxymethyl derivatives) enhance oral bioavailability. In vitro microsomal stability assays (human/rat liver microsomes) and pharmacokinetic profiling in rodent models guide optimization .
Methodological Notes
- Synthetic Optimization : Use flow chemistry to scale azide cyclization steps, minimizing safety risks associated with intermediate isolation .
- Analytical Validation : Pair LC-MS with - HMBC NMR to confirm nitrogen connectivity in complex derivatives .
- Data Reproducibility : Include positive controls (e.g., JQ1 for BET inhibitors) and triplicate measurements in bioactivity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
